molecular formula C21H22ClFN2O5S B11262001 1-(4-((4-Chlorophenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)-2-(4-fluorophenoxy)ethanone

1-(4-((4-Chlorophenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)-2-(4-fluorophenoxy)ethanone

Cat. No.: B11262001
M. Wt: 468.9 g/mol
InChI Key: BMFYRTWEVBBJFA-UHFFFAOYSA-N
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Description

1-[4-(4-CHLOROBENZENESULFONYL)-1-OXA-4,8-DIAZASPIRO[45]DECAN-8-YL]-2-(4-FLUOROPHENOXY)ETHAN-1-ONE is a complex organic compound featuring a spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(4-CHLOROBENZENESULFONYL)-1-OXA-4,8-DIAZASPIRO[4.5]DECAN-8-YL]-2-(4-FLUOROPHENOXY)ETHAN-1-ONE typically involves multi-step organic reactions. One common method includes the condensation of N-benzylpiperidone with appropriate amines and thioglycolic acid in toluene under reflux conditions using a Dean-Stark apparatus to remove water . This method ensures high yields and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and scalability. The use of automated systems for reagent addition and product isolation can further streamline the process.

Chemical Reactions Analysis

Types of Reactions

1-[4-(4-CHLOROBENZENESULFONYL)-1-OXA-4,8-DIAZASPIRO[4.5]DECAN-8-YL]-2-(4-FLUOROPHENOXY)ETHAN-1-ONE undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the sulfonyl and phenoxy groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

1-[4-(4-CHLOROBENZENESULFONYL)-1-OXA-4,8-DIAZASPIRO[4.5]DECAN-8-YL]-2-(4-FLUOROPHENOXY)ETHAN-1-ONE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its anti-ulcer and anti-inflammatory properties.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows it to fit into active sites of enzymes, inhibiting their activity. This inhibition can modulate various biochemical pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[4-(4-CHLOROBENZENESULFONYL)-1-OXA-4,8-DIAZASPIRO[4.5]DECAN-8-YL]-2-(4-FLUOROPHENOXY)ETHAN-1-ONE is unique due to its combination of a sulfonyl group and a spirocyclic structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for developing new therapeutic agents.

Properties

Molecular Formula

C21H22ClFN2O5S

Molecular Weight

468.9 g/mol

IUPAC Name

1-[4-(4-chlorophenyl)sulfonyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]-2-(4-fluorophenoxy)ethanone

InChI

InChI=1S/C21H22ClFN2O5S/c22-16-1-7-19(8-2-16)31(27,28)25-13-14-30-21(25)9-11-24(12-10-21)20(26)15-29-18-5-3-17(23)4-6-18/h1-8H,9-15H2

InChI Key

BMFYRTWEVBBJFA-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC12N(CCO2)S(=O)(=O)C3=CC=C(C=C3)Cl)C(=O)COC4=CC=C(C=C4)F

Origin of Product

United States

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